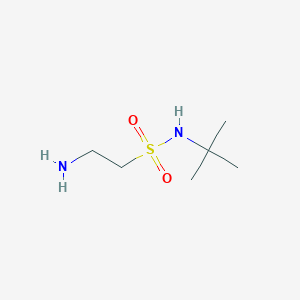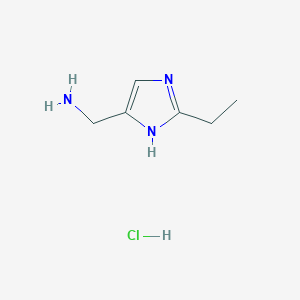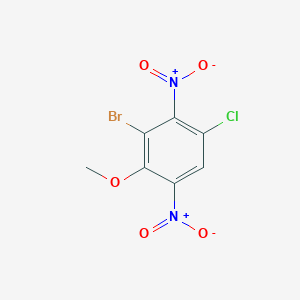![molecular formula C22H20Br2N2O B2709228 1-(3,6-dibromo-9H-carbazol-9-yl)-3-[(4-methylphenyl)amino]propan-2-ol CAS No. 331235-97-3](/img/structure/B2709228.png)
1-(3,6-dibromo-9H-carbazol-9-yl)-3-[(4-methylphenyl)amino]propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(3,6-dibromo-9H-carbazol-9-yl)-3-[(4-methylphenyl)amino]propan-2-ol, also known as DMCM, is a chemical compound that belongs to the class of carbazole derivatives. DMCM has been studied for its potential use in scientific research, particularly in the field of neuroscience. In
Scientific Research Applications
Neurogenesis Promotion
A derivative of the compound, specifically aimed at promoting neurogenesis, was investigated for its effects on neural stem cells (NSCs). This research revealed that the compound could increase the number of cells in NSCs, notably in the absence of growth factors such as epidermal growth factor (EGF) and fibroblast growth factor 2 (FGF2). It was found not to induce astrocytogenesis during NSC differentiation. The study suggests that this compound promotes neurogenesis by inducing the final cell division during NSC differentiation without affecting the presence of growth factors (Shin et al., 2015).
Molecular Synthesis and Radiolabelling
Another area of application involves the synthesis and radiolabelling of carboranyl benzothiazoles, analogs to the compound of interest. These analogs demonstrated pronounced inhibitory effects against certain breast cancer cell lines in vitro. The study detailed the synthesis of two analogs, where the phenyl ring was substituted with an m-carborane cage. These compounds were then radiolabelled with carbon-11 for potential in vitro and in vivo investigations, opening avenues for cancer diagnostic and therapeutic research (Gona et al., 2015).
Schiff Base Formation
Research into Schiff base formation using similar chemical structures has been conducted. The condensation of 1,3-diaminopropan-2-ol with 9-ethyl-9H-carbazole-3-carbaldehyde resulted in the formation of a Schiff base with potential applications in various fields including material science and pharmaceuticals. This study not only synthesized a novel compound but also provided a comprehensive analysis of its structure through various techniques (Warad et al., 2018).
Antifungal Agent Development
A notable application involves the synthesis of 1,2,3-triazolyl β-hydroxy alkyl/carbazole hybrid molecules. These molecules were explored as a new type of antifungal agent, showing promising results against various pathogenic fungal strains. The study highlights the potential of carbazole derivatives in developing new antifungal treatments, showcasing a specific compound's potent antifungal activity compared to established drugs (Rad et al., 2016).
Multipotent Chaperone Discovery
Further research identified a carbazole derivative as a multipotent chaperone with strong inhibitory effects on the proliferation of prions, cancer cells, and influenza viruses. This discovery suggests the compound's potential wide spectrum of applications in therapeutics targeting multiple diseases, highlighting its non-toxic nature and strong activity across different disease models (Yamashita et al., 2020).
properties
IUPAC Name |
1-(3,6-dibromocarbazol-9-yl)-3-(4-methylanilino)propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20Br2N2O/c1-14-2-6-17(7-3-14)25-12-18(27)13-26-21-8-4-15(23)10-19(21)20-11-16(24)5-9-22(20)26/h2-11,18,25,27H,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STCDAYNMFWTFHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NCC(CN2C3=C(C=C(C=C3)Br)C4=C2C=CC(=C4)Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20Br2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,6-dibromo-9H-carbazol-9-yl)-3-[(4-methylphenyl)amino]propan-2-ol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[1-(3-methoxyphenyl)imidazol-2-yl]sulfanyl-N-(4-methylphenyl)acetamide](/img/structure/B2709145.png)
![4-chloro-N-(3-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)butanamide](/img/structure/B2709148.png)




![5-(4-ethyl-1,3-thiazol-2-yl)-N-[2-(2-methylpiperidin-1-yl)ethyl]thiophene-2-sulfonamide](/img/no-structure.png)



![(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)(3-((6-(dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone](/img/structure/B2709161.png)


